![molecular formula C11H18NO3P B10840139 1-Aminopentylphosphonic acid monophenyl ester](/img/structure/B10840139.png)
1-Aminopentylphosphonic acid monophenyl ester
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Overview
Description
1-Aminopentylphosphonic acid monophenyl ester is a chemical compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further bonded to a phosphonic acid group esterified with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-aminopentylphosphonic acid monophenyl ester typically involves the esterification of 1-aminopentylphosphonic acid with phenol. This reaction can be catalyzed by mineral acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Aminopentylphosphonic acid monophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-aminopentylphosphonic acid and phenol.
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The phenyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Hydrolysis: 1-Aminopentylphosphonic acid and phenol.
Oxidation: Nitroso or nitro derivatives of this compound.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Scientific Research Applications
1-Aminopentylphosphonic acid monophenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminopentylphosphonic acid monophenyl ester primarily involves its interaction with specific enzymes or molecular targets. For instance, as an inhibitor of aminopeptidase N, it binds to the active site of the enzyme, preventing the hydrolysis of peptide substrates. This inhibition can disrupt various biological pathways, including those involved in tumor growth and metastasis .
Comparison with Similar Compounds
1-Aminopentylphosphonic Acid: Lacks the esterified phenyl group but shares similar chemical properties.
1-Aminopentylphosphonic Acid Diethyl Ester: Contains two ethyl ester groups instead of a phenyl ester group.
Aminomethylphosphonic Acid: A simpler analog with a methyl group instead of a pentyl chain.
Uniqueness: 1-Aminopentylphosphonic acid monophenyl ester is unique due to its specific esterification with a phenyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit aminopeptidase N with high specificity makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C11H18NO3P |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
1-aminopentyl(phenoxy)phosphinic acid |
InChI |
InChI=1S/C11H18NO3P/c1-2-3-9-11(12)16(13,14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3,(H,13,14) |
InChI Key |
WRTBDONQGQRUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(N)P(=O)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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